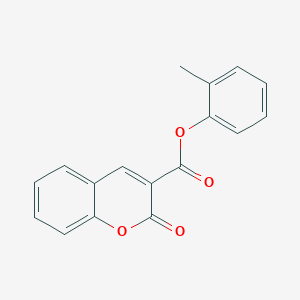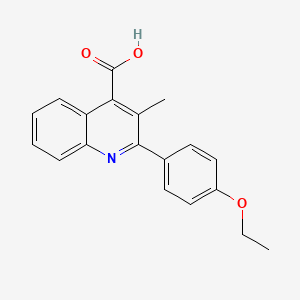
2-(9H-thioxanthen-9-yl)-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-(9H-thioxanthen-9-yl)-1,3-cyclohexanedione involves reactions between arylaldehydes and dimedone (5,5-dimethyl-1,3-cyclohexanedione) under specific conditions. Notably, nano-TiO2 has been utilized as an efficient and recyclable catalyst for synthesizing 9-aryl-1,8-dioxo-octahydroxanthenes, highlighting advantages like simplicity, high yields, and environmental friendliness (Khazaei et al., 2013). Moreover, FeCl3-mediated domino reactions have facilitated the synthesis of 9-aryl/9-arylethynyl-2,3,4,9-tetrahydro-1H-xanthen-1-ones, demonstrating the method's efficiency and environmental benefits (Xinwei He et al., 2016).
Molecular Structure Analysis
Studies on derivatives of xanthenes, closely related to our compound of interest, reveal detailed insights into their molecular structures. For example, the crystal structure of 9-pyridyl-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene was determined, providing valuable information on conformation and arrangement (Z. Qing, 2005).
Chemical Reactions and Properties
The chemical reactions involving thioxanthene derivatives are characterized by their redox potentials and aromaticity, particularly in oxidized states. The interplay between these factors has been examined through the synthesis and study of 9-(1,3-dithiol-2-ylidene)thioxanthene derivatives, which act as strong two-electron donors (Amriou et al., 2006).
Physical Properties Analysis
Research on the molecular structure of gaseous 1,2 cyclohexanedione, a related compound, provides insights into physical properties such as the preferred enol form and geometrical parameters, which are relevant for understanding the physical characteristics of our compound of interest (Q. Shen et al., 2009).
Chemical Properties Analysis
The synthesis and properties of 9-aryl-1,8-dioxo-octahydroxanthenes have been explored under various conditions, including the use of molecular iodine as a catalyst, revealing aspects of their chemical behavior and potential anticancer properties (Naveen Mulakayala et al., 2012). Additionally, the catalysis by acidic ionic liquids has been investigated, offering environmentally friendly synthesis routes for xanthene derivatives (Hui Kang et al., 2008).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The use of thioxanthone derivatives in two-photon induced photopolymerization allows for the polymerization of structures with submicron features, implying diverse uses of the technology . This technology has been found to be a valuable tool for microfabrications . Current research efforts in two-photon photopolymerization have been devoted to both the synthesis of high-efficiency photoinitiators and sensitizers .
Eigenschaften
IUPAC Name |
2-(9H-thioxanthen-9-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2S/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWONRJSNBITCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3SC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[3-(cyclopropylmethyl)-3-(hydroxymethyl)-1-piperidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5642821.png)
![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5642827.png)

![1-(3-fluorophenyl)-N,N-dimethyl-2-[6-(methylthio)-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethanamine](/img/structure/B5642835.png)
![2-isopropyl-N,4-dimethyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5642843.png)
![2-[(2-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5642850.png)
![8-(4-acetylbenzyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5642858.png)
![3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5642868.png)
![2-acetyl-8-(3-thienylmethyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5642887.png)
![4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5642890.png)


![N-methyl-2-{rel-(3R,4S)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}nicotinamide hydrochloride](/img/structure/B5642910.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642924.png)